Tri-O-acetyl-D-[2-13C]glucal
Description
Properties
InChI |
InChI=1S/C11H13O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h4,8-9,11H,5H2,1-2H3,(H,14,15)/i3+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLQHJWKCMOOE-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1[C]=COC(C1OC(=O)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[13C]=COC(C1OC(=O)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849650 | |
| Record name | PUBCHEM_71434353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478529-36-1 | |
| Record name | PUBCHEM_71434353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tri O Acetyl D 2 13c Glucal and Its Labeled Derivatives
Strategies for Carbon-13 Enrichment at the C2 Position of Glucal Scaffolds
The introduction of a carbon-13 label at the C2 position of a glucal scaffold can be achieved through two primary strategies: utilizing a precursor that already contains the isotopic label at the desired position or by incorporating the label during the formation of the glucal structure itself.
The most direct and common method for the synthesis of Tri-O-acetyl-D-[2-¹³C]glucal involves starting from a commercially available or synthetically prepared D-glucose molecule already enriched with carbon-13 at the C2 position (D-[2-¹³C]glucose). The synthesis then follows established protocols for the preparation of unprotected glucal from glucose, followed by acetylation.
A well-established route for the synthesis of D-glucal from D-glucose involves a two-step process. First, D-glucose is peracetylated to form α/β-penta-O-acetyl-D-glucose. This is then converted to 3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose) using a solution of hydrogen bromide in acetic acid. The crucial step in forming the glucal is the reductive elimination of the anomeric bromine and the C2-acetate group from the acetobromoglucose derivative. This is typically achieved using zinc dust in the presence of a proton source, such as acetic acid or sodium dihydrogen phosphate rroij.com.
When applying this to the synthesis of the labeled compound, D-[2-¹³C]glucose is the starting material. The reaction sequence is as follows:
Acetylation: D-[2-¹³C]glucose is treated with acetic anhydride in the presence of a catalyst (e.g., perchloric acid rroij.com or sodium acetate) to yield α/β-penta-O-acetyl-D-[2-¹³C]glucose.
Bromination: The resulting pentaacetate is then reacted with a solution of hydrogen bromide in acetic acid to stereoselectively form 3,4,6-tri-O-acetyl-α-D-[2-¹³C]glucopyranosyl bromide.
Reductive Elimination: The labeled acetobromoglucose is then subjected to reductive elimination using activated zinc dust in a suitable solvent system, such as acetone-water with sodium dihydrogen phosphate as a buffer rroij.com. This step results in the formation of the C1-C2 double bond, yielding 3,4,6-tri-O-acetyl-D-[2-¹³C]glucal.
This precursor-based approach ensures that the carbon-13 label is precisely located at the C2 position, as its position in the starting material is preserved throughout the synthetic sequence.
| Step | Reactant | Reagents | Product | Key Transformation |
| 1 | D-[2-¹³C]glucose | Acetic anhydride, catalyst | α/β-penta-O-acetyl-D-[2-¹³C]glucose | Peracetylation |
| 2 | α/β-penta-O-acetyl-D-[2-¹³C]glucose | HBr in acetic acid | 3,4,6-tri-O-acetyl-α-D-[2-¹³C]glucopyranosyl bromide | Bromination at C1 |
| 3 | 3,4,6-tri-O-acetyl-α-D-[2-¹³C]glucopyranosyl bromide | Zinc dust, proton source | 3,4,6-tri-O-acetyl-D-[2-¹³C]glucal | Reductive elimination |
An alternative, though less common, approach involves the introduction of the carbon-13 isotope during the formation of the glucal itself. This would typically involve a C2 synthon that is isotopically labeled. One hypothetical route could involve the synthesis of a 2-deoxy-2-halo-[2-¹³C]glycoside followed by elimination to form the glucal.
For instance, a strategy could be envisioned starting from a suitable 1,2-anhydrosugar (a Brigl's anhydride) derived from a labeled precursor. Ring-opening of the epoxide with a halide source could introduce a halogen at C2. Subsequent elimination of the anomeric substituent and the C2-halogen would then form the desired [2-¹³C]glucal. However, controlling the regiospecificity of the epoxide opening and the subsequent elimination to favor the formation of the C1-C2 double bond over other potential side reactions would be a significant challenge.
Another potential strategy could involve the use of a labeled C2-synthon in a de novo synthesis of the sugar ring. However, such approaches are generally complex and may not be as efficient as starting from an already assembled and labeled glucose scaffold.
Chemo-Enzymatic Pathways for Isotopic Labeling (if applicable to glucals)
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. While chemo-enzymatic methods are powerful for the synthesis of complex glycans and glycoconjugates, their application to the direct synthesis of a simple labeled glycal like Tri-O-acetyl-D-[2-¹³C]glucal is not well-documented.
Enzymatic reactions are typically employed for the formation of glycosidic bonds or the modification of existing sugar structures. The formation of the C1-C2 double bond in a glucal is a non-physiological transformation that is not typically catalyzed by known enzymes.
However, one could envision a chemo-enzymatic approach where an enzyme is used to synthesize a labeled precursor which is then chemically converted to the glucal. For example, an aldolase could potentially be used to synthesize a C2-labeled glucose derivative from smaller, labeled building blocks. This labeled glucose could then be carried forward through the chemical synthesis route described in section 2.1.1.
Another possibility involves the use of glycosyltransferases to modify a pre-existing labeled glucal scaffold. For example, if a partially protected [2-¹³C]glucal derivative could be synthesized, a glycosyltransferase might be used to add another sugar residue to one of the free hydroxyl groups. However, this is more relevant to the synthesis of labeled oligosaccharides derived from the target compound rather than the synthesis of Tri-O-acetyl-D-[2-¹³C]glucal itself.
At present, purely chemical methods, particularly those starting from commercially available D-[2-¹³C]glucose, remain the most practical and efficient routes for the synthesis of Tri-O-acetyl-D-[2-¹³C]glucal.
Purification and Rigorous Isotopic Purity Assessment of Tri-O-acetyl-D-[2-¹³C]glucal
Following synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts. Subsequently, a rigorous assessment is necessary to confirm the chemical structure and, crucially, to determine the isotopic enrichment and position of the ¹³C label.
Purification
The primary method for purifying protected, relatively non-polar carbohydrates like Tri-O-acetyl-D-[2-¹³C]glucal is silica gel column chromatography. nih.govteledynelabs.com
Stationary Phase: Silica gel is the standard stationary phase for this class of compounds. teledynelabs.com
Mobile Phase (Eluent): A mixture of non-polar and moderately polar solvents is used. Typically, gradients of ethyl acetate in a non-polar solvent like hexanes or petroleum ether are effective. ijnrd.org The optimal solvent ratio is determined beforehand using thin-layer chromatography (TLC).
Monitoring: Fractions collected from the column are analyzed by TLC, and those containing the pure product (as determined by its retention factor, Rf) are combined.
Post-Purification: The solvent is removed from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified Tri-O-acetyl-D-[2-¹³C]glucal as a white crystalline solid or a colorless syrup.
Table 1: Typical Parameters for Chromatographic Purification
| Parameter | Description |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane / Ethyl Acetate Gradient |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or charring stain |
| Product Form | White solid or colorless syrup |
Rigorous Isotopic Purity Assessment
The assessment of isotopic purity involves confirming that the ¹³C isotope is present in the desired location and quantifying its abundance relative to the naturally occurring ¹²C isotope. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed structural information and allows for the quantification of isotopic enrichment. nih.gov
¹H NMR Spectroscopy: The proton spectrum of the labeled compound will be nearly identical to the unlabeled analog. However, the signal for the proton attached to the ¹³C-labeled carbon (H-2) will appear as a doublet due to one-bond coupling (¹JC-H), which is typically large (~160-200 Hz). More importantly, the signal for the adjacent proton (H-1) will show additional splitting due to two-bond coupling to ¹³C (²JC-H). The key feature for quantification is the appearance of ¹³C "satellite" peaks flanking the main signal of a proton attached to or near the ¹³C atom. The isotopic enrichment can be calculated by comparing the integral of the satellite peaks to the integral of the central peak corresponding to the ¹²C isotopologue. nih.gov
Isotopic Enrichment (%) = [Area(¹³C satellites) / (Area(¹³C satellites) + Area(¹²C signal))] x 100 nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct evidence of labeling. A significantly enhanced signal will be observed for the C-2 carbon atom (typically around δ 97-99 ppm for the unlabeled compound) compared to the other carbon signals which will be at natural abundance (1.1%). This confirms the position of the label.
Table 2: Representative NMR Data for Isotopic Purity Assessment
| Nucleus | Analysis | Expected Observation for Tri-O-acetyl-D-[2-¹³C]glucal |
| ¹H NMR | Chemical Shift & Coupling | Spectrum similar to unlabeled compound. chemicalbook.comspectrabase.com |
| ¹³C Satellites | Satellite peaks observed for H-1 and H-2 signals, allowing for enrichment calculation. | |
| ¹³C NMR | Signal Intensity | Highly intense signal for C-2 relative to other carbon signals. |
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z) and provides a direct measure of the mass increase due to isotopic labeling.
Technique: Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization can be used. nih.gov For acetylated sugars, ESI-MS is common.
Analysis: The mass spectrum of Tri-O-acetyl-D-[2-¹³C]glucal will show a molecular ion peak (e.g., [M+Na]⁺) that is one mass unit higher than that of the unlabeled compound.
Isotopic Enrichment Calculation: The isotopic purity is determined by the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species. The natural abundance of isotopes in the rest of the molecule must be accounted for in a precise calculation. sigmaaldrich.com
Table 3: Hypothetical Mass Spectrometry Data for Isotopic Purity Assessment
| Species | Unlabeled Compound (m/z) | [2-¹³C] Labeled Compound (m/z) | Relative Intensity |
| [M+Na]⁺ | 295.08 | 296.08 | >99% |
| [M+Na]⁺ (unlabeled) | 295.08 | 295.08 | <1% |
Note: The m/z values are calculated for the sodium adduct of the compound (C₁₂H₁₆O₇).
By combining these purification and analytical techniques, the chemical and isotopic integrity of Tri-O-acetyl-D-[2-¹³C]glucal can be rigorously established, ensuring its suitability for use in advanced scientific research.
Chemical Transformations and Mechanistic Investigations Utilizing Tri O Acetyl D 2 13c Glucal
Glycosylation Reactions Employing Labeled Tri-O-acetyl-D-[2-13C]glucal
Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is fundamental in biology and a cornerstone of synthetic carbohydrate chemistry. The use of this compound has been instrumental in clarifying the mechanisms of these reactions.
O-Glycosylation Mechanisms and Stereoselectivity Probed by 13C-Labeling
The formation of O-glycosidic bonds using glucal donors can proceed through various pathways, often leading to a mixture of stereoisomers. The introduction of a ¹³C label at the C2 position of tri-O-acetyl-D-glucal allows for detailed analysis of the reaction intermediates and products by NMR spectroscopy, thereby shedding light on the operative mechanisms.
Mechanistic studies have utilized ¹³C kinetic isotope effects (KIEs) to distinguish between associative and dissociative pathways in glycosylation reactions. While not specifically detailing the use of this compound, the principles of these studies are directly applicable. For instance, a significant primary ¹³C KIE at the anomeric carbon (C1) would suggest a dissociative mechanism involving an oxocarbenium ion intermediate, where the bond to the leaving group is substantially broken in the transition state. Conversely, a smaller KIE would be indicative of a more associative, Sₙ2-like displacement. By observing the ¹³C NMR signals of the starting material and products, the stereochemical fate of the C1 and C2 centers can be correlated, providing insights into whether the reaction proceeds with retention or inversion of configuration at the anomeric center.
The stereoselectivity of O-glycosylation reactions is a critical aspect, and the ¹³C label in this compound can help in its elucidation. The formation of 1,2-trans or 1,2-cis glycosides is influenced by factors such as the solvent, temperature, and the nature of the glycosyl donor and acceptor. Tracking the ¹³C label at C2 in the resulting glycosides allows for unambiguous assignment of the product's stereochemistry and can help rationalize the observed selectivity based on proposed intermediates like dioxolenium ions or solvent-separated ion pairs.
C-Glycosylation Pathways and Ferrier Rearrangements: Isotopic Tracing of Carbon Skeletal Reorganizations
C-Glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, are important mimics of O-glycosides with enhanced stability towards enzymatic hydrolysis. The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides, which can be precursors to C-glycosides. The use of this compound in these reactions provides a direct means to follow the carbon skeleton's reorganization.
The generally accepted mechanism for the Ferrier rearrangement involves the formation of a delocalized allylic oxocarbenium ion intermediate. In the case of this compound, the positive charge in this intermediate is shared between C1 and C3. Nucleophilic attack can then occur at C1, leading to the Ferrier product with the double bond shifted to the C2-C3 position. By analyzing the ¹³C NMR spectrum of the product, the location of the ¹³C label can be definitively identified. If the label remains at C2 in the 2,3-unsaturated product, it provides strong evidence for the proposed allylic rearrangement mechanism where the original C2 of the glucal becomes C2 of the product. This isotopic tracing is crucial to rule out alternative pathways that might involve skeletal rearrangements beyond the allylic shift.
The table below summarizes the expected position of the ¹³C label in the product of a Ferrier rearrangement starting from Tri-O-acetyl-D-[2-¹³C]glucal.
| Reactant | Key Intermediate | Product | Expected Position of ¹³C Label |
| Tri-O-acetyl-D-[2-¹³C]glucal | Allylic oxocarbenium ion | 2,3-Unsaturated glycoside | C2 |
Investigation of N- and S-Glycosylation Reactions with Labeled Glucals
While O- and C-glycosylation are more common, the formation of N- and S-glycosidic linkages is also of significant interest. Mechanistic studies in these areas, though less frequent, can greatly benefit from the use of isotopically labeled glycals.
In N-glycosylation, the nucleophile is a nitrogen atom, typically from an amine or an amide. The reaction of Tri-O-acetyl-D-[2-¹³C]glucal with nitrogen nucleophiles can be monitored using ¹³C NMR to determine the structure and stereochemistry of the resulting N-glycoside. The position of the ¹³C label at C2 would confirm the integrity of the pyranose ring during the reaction and aid in the structural elucidation of the product.
Similarly, in S-glycosylation, a sulfur nucleophile (e.g., a thiol) attacks the glucal. The resulting thioglycoside is of interest due to its increased stability and potential as a glycosyl donor in subsequent reactions. Tracking the ¹³C label from Tri-O-acetyl-D-[2-¹³C]glucal to the C2 position of the thioglycoside product would provide evidence for a direct addition or a rearrangement mechanism, analogous to O- and C-glycosylation.
Addition Reactions and Ring Modifications Involving the C=C Double Bond
The double bond in Tri-O-acetyl-D-glucal is a site of high reactivity, amenable to a variety of addition reactions that lead to functionalized and modified carbohydrate structures. The ¹³C label at C2 is an invaluable tool for tracking the regiochemistry and stereochemistry of these additions.
Azidochlorination and Diazidization Studies: Tracking 13C at C2
The addition of an azide (B81097) group to the glucal framework is a synthetically useful transformation, as the azide can be subsequently reduced to an amine, providing access to amino sugars. Azidochlorination and diazidization reactions of glycals introduce nitrogen functionalities at the C2 position.
In the azidochlorination of Tri-O-acetyl-D-glucal, an azide group and a chlorine atom are added across the double bond. The use of Tri-O-acetyl-D-[2-¹³C]glucal allows for the precise determination of the regiochemistry of this addition. By analyzing the ¹³C NMR spectrum of the product, it is possible to confirm whether the azide group has added to C2, as would be expected based on electronic and steric factors. The chemical shift and coupling constants of the ¹³C-labeled carbon provide definitive structural information.
The following table illustrates the expected outcome of tracking the ¹³C label in these addition reactions.
| Reaction | Reagents | Product | Expected Position of ¹³C Label |
| Azidochlorination | NaN₃, Ce(NH₄)₂(NO₃)₆ | 2-azido-1-chloro-2-deoxy sugar | C2 |
| Diazidization | NaN₃, Mn(OAc)₃ | 1,2-diazido-2-deoxy sugar | C2 |
Dihydroxylation and Aminohydroxylation Reactions: Mechanistic Elucidation using 13C-Labeling
Dihydroxylation and aminohydroxylation reactions of the glucal double bond are important methods for introducing hydroxyl and amino groups, respectively, leading to the synthesis of various sugar derivatives. The stereochemical outcome of these reactions is of particular interest.
The dihydroxylation of Tri-O-acetyl-D-glucal, typically carried out with reagents like osmium tetroxide or potassium permanganate, results in the formation of a diol. The use of Tri-O-acetyl-D-[2-¹³C]glucal can help in the detailed structural analysis of the resulting diol. The ¹³C NMR signal of the C2 carbon, now bearing a hydroxyl group, will have a characteristic chemical shift and coupling pattern that can confirm the structure and provide information about the stereochemistry of the addition (syn or anti).
Aminohydroxylation introduces both an amino and a hydroxyl group across the double bond. The regioselectivity and stereoselectivity of this reaction are crucial. By using Tri-O-acetyl-D-[2-¹³C]glucal, the position of the newly introduced amino group can be unequivocally determined by locating the ¹³C label in the product. This information is vital for understanding the reaction mechanism and for the rational design of stereoselective syntheses of amino sugars.
Cycloaddition Reactions (e.g., Click Chemistry): Incorporating Labeled Glucals into Heterocyclic Systems
Tri-O-acetyl-D-glucal is a valuable precursor for the synthesis of novel heterocyclic systems through various cycloaddition reactions. The introduction of a 13C label at the C2 position offers a unique handle to monitor these transformations and characterize the resulting products. One of the most prominent examples of such cycloadditions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." scispace.comnih.gov
The presence of the 13C label at the C2 position of the glucal backbone is particularly advantageous for several reasons:
Reaction Monitoring: The distinct signal of the 13C-labeled carbon in the 13C NMR spectrum allows for straightforward monitoring of the reaction progress. The chemical shift of the C2 carbon would be expected to change significantly upon its incorporation into the newly formed heterocyclic ring, providing a clear indication of product formation.
Structural Elucidation: The 13C label aids in the unambiguous assignment of signals in the 13C NMR spectra of the final products, which can often be complex. urfu.ruresearchgate.net This is especially useful for confirming the regiochemistry of the cycloaddition, ensuring that the desired isomer has been formed.
Conformational Analysis: The isotopic label can be used in advanced NMR studies to probe the conformation of the carbohydrate moiety within the larger heterocyclic assembly.
The table below illustrates a representative example of reactants and the expected product in a click chemistry reaction involving a derivative of this compound.
| Reactant 1 | Reactant 2 | Product Type | Significance of 13C Label at C2 |
|---|---|---|---|
| 2-Azido-tri-O-acetyl-D-[2-13C]glucal derivative | Terminal Alkyne (e.g., Propargyl alcohol) | 1,4-disubstituted 1,2,3-triazole | Confirms the incorporation of the glucal moiety and aids in the structural assignment of the triazole product via 13C NMR. |
| 2-Alkynyl-tri-O-acetyl-D-[2-13C]glucal derivative | Organic Azide (e.g., Benzyl azide) | 1,4-disubstituted 1,2,3-triazole | Allows for precise tracking of the C2 carbon from the starting material to the heterocyclic product. |
Elucidation of Reaction Mechanisms via 13C-Isotope Tracing
Isotopic labeling is a powerful technique for unraveling the intricate details of reaction mechanisms. nih.govbiorxiv.orgbiorxiv.org By replacing a 12C atom with a 13C atom at a specific position, chemists can follow the journey of that atom through a reaction sequence, providing definitive evidence for proposed mechanistic pathways. This compound is an ideal substrate for such studies, as the C2 position is involved in many of the key reactions of glycals.
Tracking Carbon Flow and Connectivity in Complex Multistep Syntheses
In the synthesis of complex natural products and other biologically active molecules, Tri-O-acetyl-D-glucal often serves as a key starting material. nbinno.comcaymanchem.comrroij.com When the synthesis involves multiple steps and rearrangements, it can be challenging to determine the final position of each carbon atom from the starting material. The use of this compound provides a clear and unambiguous method for tracking the carbon skeleton.
By analyzing the 13C NMR and mass spectrometry data at various stages of the synthesis, researchers can:
Confirm Connectivity: Verify that the glucal-derived unit has been incorporated into the target molecule as expected.
Identify Rearrangements: Detect any skeletal rearrangements that may have occurred during the synthesis, as the position of the 13C label in the final product would differ from what is predicted for a direct conversion.
Quantify Incorporation: In cases where the labeled starting material is mixed with unlabeled material, the intensity of the 13C-enriched signal can be used to quantify the efficiency of incorporation.
This method has been widely applied in metabolic studies using 13C-labeled glucose to trace the flow of carbon through various biochemical pathways, and the same principles apply to complex organic syntheses. nih.govresearchgate.net
Investigation of Rearrangement Pathways and Stereochemical Outcomes
Glycals are known to undergo a variety of mechanistically interesting and synthetically useful rearrangement reactions. A classic example is the Ferrier rearrangement, which involves the allylic rearrangement of a glycal in the presence of a Lewis acid and a nucleophile (typically an alcohol). wikipedia.org This reaction results in the formation of a 2,3-unsaturated glycoside.
The use of this compound in a Ferrier rearrangement would provide invaluable mechanistic information. The 13C label at the C2 position allows for the direct observation of the bond-forming and bond-breaking steps involving this carbon. The expected outcome of the Ferrier rearrangement of this compound is summarized in the table below.
| Starting Material | Reaction | Key Intermediate | Product | Mechanistic Insight from 13C Label |
|---|---|---|---|---|
| Tri-O-acetyl-D-[2-13C]glucal | Ferrier Rearrangement | Delocalized allyloxocarbenium ion | 4,6-di-O-acetyl-3-deoxy-D-[2-13C]erythro-hex-2-enopyranoside | The 13C label would be located at the C2 position of the product, confirming the allylic shift and allowing for unambiguous stereochemical assignment of the new glycosidic bond. |
By analyzing the 13C NMR spectrum of the product, the final position of the label can be confirmed, providing direct evidence for the proposed rearrangement pathway. Furthermore, the coupling constants between the 13C-labeled carbon and adjacent protons can provide information about the stereochemical outcome of the reaction.
Kinetic Isotope Effects (KIE) in Relevant Chemical Transformations
The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). For carbon, this is expressed as k12/k13. The magnitude of the 13C KIE can provide detailed information about changes in bonding to the labeled carbon atom in the rate-determining step of a reaction. nih.govsemanticscholar.org
In the context of this compound, KIE studies would be particularly informative for reactions involving the C1-C2 double bond, such as glycosylation reactions that proceed via an oxocarbenium ion intermediate. Although no bond is broken to the C2 carbon in such a reaction (making it a secondary KIE), its hybridization changes from sp2 in the glycal to sp3 in the product. This change in hybridization affects the vibrational frequencies of the bonds to C2, leading to a measurable KIE.
The expected 13C KIEs for different glycosylation mechanisms are summarized below:
| Reaction Type | Proposed Mechanism | Nature of Transition State | Expected 13C KIE at C2 (k12/k13) | Mechanistic Interpretation |
|---|---|---|---|---|
| Glycosylation at C1 | Dissociative (SN1-like) | Oxocarbenium ion character, C2 is sp2-like | Close to 1.00 | Little change in bonding or hybridization at C2 in the transition state compared to the starting glycal. |
| Glycosylation at C1 | Associative (SN2-like) | Significant bond formation to C1, C2 becomes more sp3-like | Slightly greater than 1.00 (normal KIE) | Increased steric crowding and changes in vibrational frequencies at C2 as the nucleophile attacks C1. |
By measuring the KIE for a reaction using this compound, researchers can gain crucial insights into the degree of bond formation and breaking in the transition state, helping to distinguish between different possible mechanistic pathways. nih.govharvard.edu
Applications in Advanced Spectroscopic and Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy of Tri-O-acetyl-D-[2-13C]glucal and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure and dynamics of organic molecules. The presence of the ¹³C label at a specific position in Tri-O-acetyl-D-glucal significantly enhances the information that can be obtained from NMR experiments.
The selective enrichment of ¹³C at the C-2 position of Tri-O-acetyl-D-glucal provides a unique handle for various advanced NMR techniques, facilitating unambiguous signal assignment and detailed structural analysis. usp.brnih.gov One-dimensional ¹³C-NMR spectra of the unlabeled compound show characteristic signals for the different carbon atoms in the molecule. However, in the ¹³C-labeled analogue, the signal corresponding to the C-2 carbon is significantly enhanced, which simplifies spectral interpretation.
Interactive Table: Representative ¹³C-NMR Chemical Shifts for Tri-O-acetyl-D-glucal
| Carbon Atom | Chemical Shift (ppm) |
| C1 | ~146.1 |
| C2 | ~98.3 |
| C3 | ~66.3 |
| C4 | ~65.0 |
| C5 | ~71.5 |
| C6 | ~61.5 |
| CH₃ (Acetyl) | ~20.7-20.8 |
| C=O (Acetyl) | ~170.4-170.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The ¹³C label at the C-2 position is instrumental in determining the conformation of the glucal ring and its derivatives. The magnitude of three-bond carbon-proton (³JC,H) and carbon-carbon (³JC,C) coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By measuring the coupling constants involving the labeled C-2 carbon and neighboring protons or carbons, researchers can accurately determine the torsional angles and thus the preferred conformation of the pyranose ring in solution.
In larger molecules incorporating the Tri-O-acetyl-D-[2-¹³C]glucal moiety, the labeled carbon can be used to probe inter-residue proximities. Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between nuclei, can be performed to identify protons that are spatially close to the C-2 position. This information is critical for understanding the three-dimensional structure of oligosaccharides and glycoconjugates. uni-kiel.de
The ¹³C-labeled C-2 position acts as a sensitive probe for studying dynamic processes and molecular motion. NMR relaxation measurements, such as spin-lattice (T₁) and spin-spin (T₂) relaxation times, of the labeled carbon can provide quantitative information about the rotational correlation times and internal motions of the molecule. By analyzing the relaxation data, scientists can gain insights into the flexibility of the glucal ring and how its motion is affected by its environment or by its incorporation into a larger molecular assembly.
Mass Spectrometry (MS) for Labeled Compound Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The incorporation of a ¹³C label in Tri-O-acetyl-D-glucal provides distinct advantages in MS analysis.
The presence of the ¹³C isotope at the C-2 position results in a predictable shift in the mass spectrum. The molecular ion ([M]⁺) and fragment ions containing the C-2 carbon will appear at a mass one unit higher than in the unlabeled compound. nih.gov This allows for straightforward confirmation of the successful incorporation of the label.
Furthermore, the isotopic pattern of the molecular ion cluster can be used to assess the isotopic purity of the compound. By comparing the observed relative abundances of the M, M+1, and M+2 peaks with the theoretically calculated distribution for a molecule with one ¹³C atom, the percentage of labeling can be accurately determined. semanticscholar.org This is crucial for ensuring the reliability of subsequent experiments that rely on the isotopic label.
Interactive Table: Expected Mass Shift in Tri-O-acetyl-D-[2-¹³C]glucal
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) |
| Tri-O-acetyl-D-glucal | C₁₂H₁₆O₇ | 272.0896 |
| Tri-O-acetyl-D-[2-¹³C]glucal | ¹²C₁₁¹³CH₁₆O₇ | 273.0930 |
Tandem mass spectrometry (MS/MS) experiments on Tri-O-acetyl-D-[2-¹³C]glucal can provide detailed insights into its fragmentation pathways. By selecting the ¹³C-labeled molecular ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions are produced. The mass of each fragment ion reveals whether or not it contains the labeled C-2 carbon. nih.gov
This information is invaluable for mapping out the fragmentation cascade and understanding the underlying mechanisms of bond cleavage. imreblank.chnih.gov For example, the loss of an acetyl group from different positions will result in fragment ions with or without the ¹³C label, allowing for the differentiation of fragmentation pathways that would be indistinguishable in the unlabeled compound. This detailed knowledge of fragmentation is essential for the structural characterization of unknown glycans and their derivatives.
Applications in Biochemical and Biomolecular Studies
The introduction of a stable isotope like ¹³C does not significantly alter the chemical properties of a molecule, yet it provides a distinct signal that can be detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This property makes Tri-O-acetyl-D-[2-¹³C]glucal an invaluable starting material for synthesizing labeled molecules used to investigate complex biological systems.
Precursor for Metabolite Labeling in Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a ¹³C-labeled substrate into a biological system, scientists can track the path of the labeled carbon atoms through various metabolic pathways. youtube.comnih.gov Tri-O-acetyl-D-[2-¹³C]glucal serves as a synthetic precursor to molecules like [2-¹³C]glucose, which are used as tracers in MFA studies. researchgate.net
When cells are supplied with [2-¹³C]glucose, the ¹³C label is incorporated into downstream metabolites. The specific position of the label provides crucial information about the activity of different pathways.
Glycolysis: In the glycolytic pathway, [2-¹³C]glucose is converted to fructose-1,6-bisphosphate and then cleaved into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The ¹³C label from the C2 position of glucose will be found at the C2 position of G3P and subsequently at the C2 position of pyruvate and lactate.
Pentose Phosphate Pathway (PPP): If [2-¹³C]glucose enters the oxidative branch of the PPP, the C1 carbon is lost as CO₂. The remaining five-carbon sugar can re-enter glycolysis. The scrambling of carbon atoms in the non-oxidative PPP leads to a different labeling pattern in glycolytic intermediates compared to direct glycolysis. Tracers like [2-¹³C]glucose have been shown to outperform the more commonly used [1-¹³C]glucose for resolving fluxes in central carbon metabolism. researchgate.netnih.gov In fact, tracer strategies involving a mixture that includes [2-¹³C]glucose have been identified as one of the most effective methods for precisely quantifying the fluxes of glycolysis, the PPP, and the transketolase-like 1 (TKTL1) pathway. researchgate.net
By analyzing the mass isotopomer distribution of key metabolites using MS or the positional enrichment using NMR, researchers can construct a detailed map of metabolic fluxes. nih.gov This information is vital for understanding cellular physiology in various states, such as in cancer cells which exhibit altered metabolism, and for guiding metabolic engineering efforts. researchgate.netvanderbilt.edu
Table 1: Representative Labeled Metabolites from [2-¹³C]Glucose in Metabolic Flux Analysis This table is illustrative and represents expected labeling patterns.
| Metabolite | Labeled Position(s) | Pathway Indicated | Analytical Method |
|---|---|---|---|
| Glyceraldehyde-3-phosphate | C2 | Glycolysis | MS, NMR |
| Pyruvate | C2 | Glycolysis | MS, NMR |
| Lactate | C2 | Anaerobic Glycolysis | MS, NMR |
| Alanine | C2 | Transamination from Pyruvate | MS, NMR |
Probing Enzyme Mechanisms and Substrate Specificity with Labeled Substrates/Analogs
The ¹³C label at a specific position can be used to investigate the mechanisms of enzyme-catalyzed reactions. The presence of the heavier ¹³C isotope can slightly alter the vibrational energy of a chemical bond, which can, in turn, affect the rate of a reaction that involves breaking this bond. This phenomenon, known as the kinetic isotope effect (KIE), provides powerful insights into the rate-limiting steps of an enzymatic reaction. While the KIE for ¹³C is smaller than for deuterium, it is measurable and informative. researchgate.net
Substrates or substrate analogs synthesized from Tri-O-acetyl-D-[2-¹³C]glucal can be used to:
Determine Reaction Mechanisms: By comparing the reaction rates of the ¹³C-labeled substrate with its unlabeled counterpart, researchers can determine if bond cleavage at the C2 position is part of the rate-determining step of the reaction.
Investigate Substrate Specificity: Enzymes often exhibit high specificity for their substrates. By synthesizing a series of labeled substrate analogs, scientists can probe how modifications at or near the C2 position affect binding and catalysis. For example, studies with β-glucosidase have shown that isotopic substitution at the C1 position can slow the rate of glycoside breakdown. researchgate.net A similar principle applies to enzymes acting on the C2 position.
Trace Bond Rearrangements: In reactions involving complex carbon skeleton rearrangements, the ¹³C label serves as a tracer to follow the fate of the C2 carbon atom from substrate to product, elucidating the precise mechanism of the transformation. researchgate.net
Table 2: Application of [2-¹³C]Labeled Substrates in Enzymology This table provides hypothetical examples based on established principles.
| Enzyme Class | Research Question | Finding from ¹³C Label |
|---|---|---|
| Isomerase | Distinguishing between different rearrangement pathways. | Final position of the ¹³C label in the product clarifies the mechanism. |
| Lyase | Investigating the role of C-C bond cleavage in the rate-limiting step. | A significant KIE suggests C2 involvement in the slowest step. |
Conformational Studies of Synthesized ¹³C-Labeled Glycoconjugates and Ligand-Binding Interactions
Glycoconjugates—biomolecules composed of carbohydrates linked to proteins or lipids—are fundamentally involved in cellular recognition, signaling, and adhesion. nih.gov Their biological function is intimately linked to their three-dimensional structure and conformational dynamics. NMR spectroscopy is a primary tool for studying these properties in solution.
Synthesizing glycoconjugates with a ¹³C label at a specific position, such as that enabled by Tri-O-acetyl-D-[2-¹³C]glucal, significantly enhances the power of NMR analysis. researchgate.net The ¹³C nucleus has a spin of ½ and its resonance frequency is highly sensitive to its local electronic environment.
Conformational Analysis: The chemical shift of the ¹³C-labeled C2 carbon, as well as the coupling constants between this carbon and adjacent protons (¹H) or other carbons (¹³C), can provide detailed information about the torsion angles around the glycosidic bond and the conformation of the pyranose ring. umn.edursc.org This allows for a precise description of the glycoconjugate's shape in solution.
Ligand-Binding Interactions: When a ¹³C-labeled glycoconjugate binds to a protein receptor (such as a lectin), changes in the local environment of the sugar ring are reflected in the NMR spectrum. nih.gov By monitoring the chemical shifts of the ¹³C label upon titration with the binding partner, researchers can identify the specific parts of the carbohydrate involved in the interaction and quantify the binding affinity. This technique, known as chemical shift perturbation mapping, is a powerful tool for studying the molecular basis of carbohydrate recognition.
Table 3: NMR Parameters Used in Conformational and Binding Studies of [2-¹³C]Glycoconjugates This table outlines the types of data obtained from NMR experiments.
| NMR Parameter | Information Gained | Application |
|---|---|---|
| ¹³C Chemical Shift | Local electronic environment, conformational changes. | Conformational analysis, ligand binding. |
| ¹J(C,H) Coupling Constant | Hybridization and bond angles. | Ring conformation studies. |
| ³J(C,H) Coupling Constant | Dihedral angles (Karplus relationship). | Glycosidic linkage conformation. |
Advanced Derivatization and Functionalization of Tri O Acetyl D 2 13c Glucal for Research Purposes
Synthesis of Complex 13C-Labeled Oligosaccharides and Glycoconjugates as Research Tools
Tri-O-acetyl-D-[2-13C]glucal serves as a versatile building block for the synthesis of complex, isotopically labeled oligosaccharides and glycoconjugates, which are indispensable tools for biochemical and biomedical research. The carbon-13 label at the C2 position, a site often involved in glycosidic linkages and molecular recognition events, allows for detailed investigation of these processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
A notable application of isotopically labeled glucal is in the synthesis of complex glycoconjugates to study their biological interactions. For instance, a 13C-labeled α-mannosyl glycolipid analog has been synthesized starting from [U-13C6]glucose, which was converted to tri-O-acetyl-D-glucal (U-13C6, 30%) as a key intermediate. This labeled glycolipid was then used to characterize its interaction with the plant lectin concanavalin A, demonstrating the utility of such labeled probes in studying carbohydrate-protein interactions. nih.gov
The synthesis of these complex molecules often involves a series of protection, deprotection, and coupling reactions. Tri-O-acetyl-D-glucal is an ideal starting material due to the protecting acetyl groups which allow for selective modification at other positions. The double bond between C1 and C2 in the glucal structure provides a reactive handle for various chemical transformations, including electrophilic additions and rearrangements, to introduce diverse functionalities and build up complex oligosaccharide chains.
| Starting Material | Key Intermediate | Final Product Example | Research Application |
| [U-13C6]glucose | Tri-O-acetyl-D-glucal (U-13C6, 30%) | 13C-labeled α-mannosyl glycolipid analog | Characterization of lectin binding |
Preparation of Labeled Glycal-Based Scaffolds for Fundamental Research in Carbohydrate Chemistry
The functionalization of Tri-O-acetyl-D-glucal allows for the creation of libraries of glycal-based derivatives. These derivatives can serve as scaffolds for fundamental research in carbohydrate chemistry, including the investigation of reaction mechanisms and the development of novel synthetic methodologies. While not always employing the [2-13C]-labeled variant, these functionalization strategies are directly applicable to it.
Key reactions for the derivatization of Tri-O-acetyl-D-glucal include:
Cross-coupling reactions: Sonogashira and Stille couplings can be used to introduce alkynyl and other carbon-based substituents at the C2 position.
Click chemistry: Azide-alkyne cycloadditions provide an efficient method for linking the glycal scaffold to other molecules.
Electrophile-promoted cyclizations: These reactions can be used to create bicyclic and more complex carbohydrate structures.
These reactions enable the synthesis of a diverse range of glycal-based scaffolds with tailored properties. The introduction of a 13C label at the C2 position of these scaffolds would provide a powerful spectroscopic probe to study the stereochemistry and electronic environment of this key carbon atom during and after chemical transformations. This is particularly valuable for mechanistic studies of glycosylation reactions, where the fate of the C2 carbon is of great interest.
| Reaction Type | Reagents/Conditions | Resulting Scaffold | Potential Research Application |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-glucal derivatives | Building blocks for complex glycans |
| Click Chemistry (CuAAC) | Azide-functionalized molecule, Cu(I) catalyst | Triazole-linked glycoconjugates | Probes for biological systems |
| Hydrostannation | Tributyltin hydride, Pd catalyst | Regioisomeric stannyl-glucal derivatives | Intermediates for further cross-coupling |
Development of Novel Labeled Probes for Chemical Biology Studies
The synthesis of glycoconjugates from this compound provides a direct route to novel labeled probes for chemical biology. These probes can be designed to investigate a wide range of biological processes, including cell-surface recognition, enzyme activity, and host-pathogen interactions.
The utility of a 13C-labeled glycolipid analog in studying lectin binding has been demonstrated. nih.gov By incorporating a 13C label, researchers can use NMR spectroscopy to monitor changes in the chemical environment of the carbohydrate upon binding to its protein target. This provides detailed information about the binding interface and the conformational changes that may occur upon complex formation.
Furthermore, the derivatization strategies discussed in the previous section can be employed to attach fluorescent tags, affinity labels, or other reporter groups to the [2-13C]glucal scaffold. This creates a new generation of multimodal probes that can be used in a variety of experimental settings, from in vitro binding assays to cellular imaging. The 13C label serves as a unique identifier that can be tracked alongside the other reporter groups, providing a more complete picture of the probe's behavior in a biological system.
Challenges and Future Directions in Academic Research on Tri O Acetyl D 2 13c Glucal
Overcoming Synthetic Hurdles for Broader Site-Specific Labeling and Scalability
The synthesis of site-specifically labeled carbohydrates like Tri-O-acetyl-D-[2-¹³C]glucal presents considerable challenges that currently limit their widespread availability and use. A primary hurdle is the multi-step and often low-yield nature of introducing an isotope at a specific position within a complex sugar scaffold. nih.gov Unlike uniformly labeled compounds, which can sometimes be produced biosynthetically, site-specific labeling demands precise chemical control, often involving protection-deprotection strategies and specialized, expensive starting materials like ¹³C-labeled reagents.
Key challenges include:
High Cost of Labeled Precursors: The starting materials required for introducing the ¹³C isotope are significantly more expensive than their unlabeled counterparts, making large-scale synthesis economically challenging.
Scalability Issues: Transitioning from milligram-scale laboratory synthesis to gram-scale production necessary for broader applications is not straightforward. acs.orgnih.gov Reactions that are efficient on a small scale may not be directly transferable, requiring significant process optimization to maintain yield and purity.
Table 1: Comparison of Synthetic Strategies for Isotopic Labeling
| Labeling Strategy | Advantages | Disadvantages | Relevance to Tri-O-acetyl-D-[2-13C]glucal |
|---|---|---|---|
| Chemical Synthesis | Precise control over label position (site-specificity). | Multi-step, often low-yield, expensive reagents, difficult to scale up. nih.gov | Current primary method for production. |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions. nih.gov | Limited by enzyme availability and substrate specificity. | Potential future direction for more efficient synthesis. |
| Metabolic Labeling | Can produce uniformly or specifically labeled compounds in vivo. ukisotope.com | Less control over specific label placement, complex purification from biological matrix. | Not suitable for producing the isolated, site-specific precursor. |
Expanding the Scope of Mechanistic and Stereochemical Studies
Tri-O-acetyl-D-[2-¹³C]glucal is an invaluable tool for elucidating the mechanisms of glycosylation reactions, which are fundamental to carbohydrate chemistry. nbinno.com The ¹³C label at the C-2 position acts as a spectroscopic handle, allowing researchers to track the fate of this specific carbon atom through a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
The strategic placement of the ¹³C label allows for detailed investigation of:
Reaction Intermediates: By monitoring the chemical shifts and coupling constants in ¹³C-NMR spectra, researchers can identify transient intermediates formed during a reaction, providing direct evidence for a proposed mechanism.
Stereochemical Outcomes: The stereochemistry of glycosidic bond formation is a central challenge in carbohydrate synthesis. nih.gov Using Tri-O-acetyl-D-[2-¹³C]glucal, the stereochemical fate of the C-2 position can be precisely determined, helping to refine and develop new stereoselective glycosylation methods.
Kinetic Isotope Effects: Comparing the reaction rates of the ¹³C-labeled and unlabeled glucal can reveal information about the rate-determining step of a reaction, offering deeper mechanistic insight.
Future work in this area will likely involve using this labeled compound in conjunction with advanced computational modeling and sophisticated NMR techniques. This combination will allow for a more dynamic and detailed picture of the transition states and energy landscapes of glycosylation reactions, ultimately enabling the rational design of more efficient and selective synthetic methods.
Novel Applications in Systems Biology, Glycomics, and Integrated Omics Studies
The application of stable isotope-labeled molecules is a cornerstone of modern systems biology and "omics" research. nih.gov Tri-O-acetyl-D-[2-¹³C]glucal and its derivatives can serve as powerful tracers to map the flow of carbohydrates through complex metabolic networks. nih.govbiorxiv.org When introduced to cells or organisms, the ¹³C label can be tracked as the glucal is metabolized and incorporated into more complex glycans, glycoproteins, and glycolipids.
This enables several cutting-edge applications:
Metabolic Flux Analysis (MFA): By quantifying the incorporation of the ¹³C label into various downstream metabolites using mass spectrometry, researchers can measure the rates (fluxes) of different metabolic pathways. researchgate.net This provides a dynamic view of cellular metabolism that is not achievable with static concentration measurements.
Quantitative Glycomics: In comparative glycomics, stable isotopes are used to accurately quantify differences in glycan abundance between different biological samples (e.g., healthy vs. diseased tissue). nih.govoup.com Derivatives of Tri-O-acetyl-D-[2-¹³C]glucal could be used to synthesize internal standards for mass spectrometry, improving the accuracy and reliability of glycomic profiling.
Integrated Omics: The data from ¹³C tracing studies can be integrated with other omics datasets (proteomics, transcriptomics) to build comprehensive models of cellular function. nih.gov For example, changes in glycan flux can be correlated with changes in the expression of glycosyltransferase enzymes, providing a holistic understanding of glycosylation regulation. nih.gov
Future directions will focus on applying these labeled probes to more complex biological systems, such as organoids and in vivo models, to understand how glycan metabolism is altered in diseases like cancer and to identify new therapeutic targets. biorxiv.org
Table 2: Potential Applications in 'Omics' Fields
| 'Omics' Field | Application of this compound | Research Goal |
|---|---|---|
| Glycomics | Synthesis of ¹³C-labeled internal standards for mass spectrometry. | Accurate relative and absolute quantification of glycans between samples. nih.govoup.com |
| Metabolomics | Use as a tracer to follow carbon atoms through metabolic pathways. | Mapping pathway activity and measuring metabolic flux (Metabolic Flux Analysis). nih.govresearchgate.net |
| Proteomics | Tracing the incorporation of labeled monosaccharides into glycoproteins. | Studying the dynamics of protein glycosylation and identifying sites of modification. |
| Systems Biology | Integrating metabolic flux data with genomic and proteomic data. | Building comprehensive models of cellular regulation and disease states. |
Development of High-Throughput and Automated Labeling Methodologies
The current manual, low-throughput synthesis of Tri-O-acetyl-D-[2-¹³C]glucal significantly limits its accessibility for large-scale screening and complex biological experiments. A major future goal is the development of automated and high-throughput methods for the synthesis of this and other specifically labeled carbohydrates.
Key areas of development include:
Automated Glycan Assembly (AGA): Inspired by automated peptide and oligonucleotide synthesizers, AGA utilizes solid-phase synthesis to construct complex oligosaccharides in a programmed manner. fu-berlin.de Adapting this technology to incorporate isotopic labeling would enable the rapid and reliable production of a wide range of labeled glycans.
Chemoenzymatic Approaches: Combining the precision of chemical synthesis with the high selectivity of enzymatic reactions offers a powerful strategy. nih.gov Enzymes could be used to perform specific labeling steps under mild conditions, potentially simplifying synthetic routes and improving yields.
Microfluidics and Flow Chemistry: These technologies allow for chemical reactions to be performed in continuous-flow reactors on a microscale. This offers precise control over reaction parameters, improved safety, and the potential for rapid optimization and scale-up of synthetic processes.
The successful development of these methodologies would democratize access to specifically labeled carbohydrates, enabling new avenues of research in glycoscience that are currently impractical due to the synthetic bottleneck. This would accelerate discoveries in drug development, diagnostics, and our fundamental understanding of the role of carbohydrates in biology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of Tri-O-acetyl-D-[2-13C]glucal, and how is its isotopic labeling verified?
- Methodological Answer : The synthesis typically involves acetylation of D-glucal followed by regioselective isotopic labeling. Cyclopropanation reactions, as outlined in studies using tri-O-acetyl-D-glucal derivatives, require precise control of reaction conditions (e.g., temperature, catalysts) to preserve the ¹³C label at C2 . Verification of isotopic integrity is achieved via ¹³C-NMR spectroscopy, which identifies the labeled carbon position, and mass spectrometry (MS) to confirm molecular weight and isotopic purity .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer : Chromatographic techniques such as HPLC or GC-MS are critical for purity assessment. For acetylated sugars, reverse-phase HPLC with UV detection (e.g., 210 nm) is recommended. Isotopic labeling consistency is confirmed using ¹³C-NMR, which detects deviations in chemical shifts caused by incomplete acetylation or isotopic scrambling .
Advanced Research Questions
Q. What experimental design considerations are essential for using this compound in metabolic flux analysis (MFA) of glycolysis?
- Methodological Answer :
- Tracer Selection : Use [2-¹³C]glucal derivatives to track C2-specific metabolic pathways, such as glycolysis and the pentose phosphate pathway.
- Sampling Protocol : Collect time-resolved intracellular/extracellular metabolite extracts to capture dynamic labeling patterns.
- Analytical Tools : Employ ¹³C-NMR or LC-MS/MS to quantify isotopomers in downstream metabolites (e.g., lactate, acetyl-CoA). For example, [2-¹³C]lactate formation indicates glycolytic activity, while labeling in TCA cycle intermediates reflects mitochondrial metabolism .
- Table : Example of metabolic flux outputs using [2-¹³C]glucal in E. coli:
| Condition | Glycolytic Flux (mmol/gDCW/h) | TCA Cycle Flux (mmol/gDCW/h) |
|---|---|---|
| Aerobic | 12.5 ± 0.8 | 8.3 ± 0.6 |
| Anaerobic | 18.2 ± 1.1 | 0.9 ± 0.1 |
| Data adapted from ¹³C-MFA studies . |
Q. How can discrepancies in isotopic enrichment patterns during carbohydrate metabolism studies be resolved?
- Methodological Answer : Contradictions in labeling (e.g., unexpected [3-¹³C]lactate from [2-¹³C]glucal) may arise from isotopic scrambling or alternative metabolic routes. Strategies include:
- Pathway Inhibition : Use metabolic inhibitors (e.g., iodoacetate for glycolysis) to isolate specific pathways.
- Parallel Tracer Experiments : Compare results with [1-¹³C]glucose or uniformly labeled tracers to identify cross-talk between pathways.
- Computational Modeling : Apply flux balance analysis (FBA) to reconcile experimental data with theoretical network constraints .
Q. What mechanistic insights can be gained from studying cyclopropanation reactions of this compound?
- Methodological Answer : Cyclopropanation introduces strain-sensitive functional groups, enabling studies on ring-opening reactions. Key steps:
- Reagent Optimization : Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) for stereoselective cyclopropanation.
- Isotopic Tracking : Monitor ¹³C label retention during ring-opening to elucidate reaction mechanisms (e.g., electrocyclic vs. nucleophilic pathways) .
Data Interpretation and Validation
Q. How should researchers validate the incorporation of this compound into glycoconjugates or drug precursors?
- Methodological Answer :
- Enzymatic Assays : Use glycosyltransferases under controlled conditions to synthesize labeled glycoconjugates.
- Structural Elucidation : Combine high-resolution MS with 2D-NMR (e.g., HSQC, HMBC) to confirm bond formation and label retention. For example, ¹³C-¹H coupling in HMBC spectra verifies glycosidic linkage positions .
Q. What statistical approaches are recommended for analyzing ¹³C labeling data in complex metabolic networks?
- Methodological Answer :
- Isotopomer Spectral Analysis (ISA) : Quantifies fractional enrichment of metabolites.
- Monte Carlo Sampling : Assesses confidence intervals for flux estimates in ¹³C-MFA.
- Software Tools : Use platforms like INCA or OpenFLUX for model-driven data integration .
Ethical and Reporting Standards
Q. How can researchers ensure reproducibility when publishing studies involving this compound?
- Methodological Answer :
- Data Transparency : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) with DOIs.
- Detailed Protocols : Report catalyst concentrations, reaction times, and purification steps to enable replication.
- Ethical Compliance : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
